2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine

描述

Chemical Identity and Structural Classification

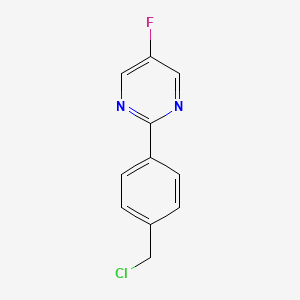

2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine (CAS: 1139432-30-6) is a halogenated pyrimidine derivative with the molecular formula C₁₁H₈ClFN₂ and a molecular weight of 222.65 g/mol . Its structure features a pyrimidine core substituted with a fluorine atom at position 5 and a 4-chloromethylphenyl group at position 2 (Figure 1). The compound’s SMILES notation, FC1=CN=C(C2=CC=C(CCl)C=C2)N=C1 , highlights its planar aromatic system and halogen substituents. The InChIKey CKTUHYGHPKNGLE-UHFFFAOYSA-N provides a unique identifier for its stereochemical and connectivity features.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClFN₂ |

| Molecular Weight | 222.65 g/mol |

| SMILES | FC1=CN=C(C2=CC=C(CCl)C=C2)N=C1 |

| InChIKey | CKTUHYGHPKNGLE-UHFFFAOYSA-N |

| CAS Registry Number | 1139432-30-6 |

Figure 1. Structural features of this compound.

Historical Context and Development of Halogenated Pyrimidines

Halogenated pyrimidines emerged as critical scaffolds in medicinal chemistry following the discovery of 5-fluorouracil in the 1950s. Early studies focused on their role as thymidine analogs, disrupting DNA synthesis in cancer cells. The introduction of chlorine and fluorine atoms into pyrimidine rings, as seen in 2,4-dichloro-5-fluoropyrimidine (CAS: 2927-71-1), enabled regioselective functionalization for drug development. By the 21st century, advances in cross-coupling reactions and hypervalent iodine reagents facilitated the synthesis of complex halogenated pyrimidines, including this compound.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of pyrimidines in heterocyclic chemistry. The electron-withdrawing fluorine atom enhances electrophilic substitution reactivity at position 4, while the chloromethyl group serves as a handle for further derivatization. Recent studies highlight its utility in synthesizing kinase inhibitors and fluorescent probes, leveraging the pyrimidine ring’s ability to engage in π-π stacking and hydrogen bonding. Additionally, halogenated pyrimidines are pivotal in photoredox catalysis, enabling C–H functionalization under mild conditions.

Positioning within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds constitute 30% of FDA-approved pharmaceuticals due to fluorine’s electronegativity and metabolic stability. This compound belongs to the subclass of C₅-fluorinated pyrimidines , which exhibit enhanced bioavailability compared to non-fluorinated analogs. Its dual halogenation (F and Cl) aligns with trends in polyhalogenated drug design, where halogen atoms fine-tune lipophilicity and target binding. Computational studies suggest that the chloromethyl group increases electrophilicity, favoring interactions with cysteine residues in enzyme active sites.

属性

IUPAC Name |

2-[4-(chloromethyl)phenyl]-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUHYGHPKNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254777 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139432-30-6 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139432-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alternative Synthetic Routes

Suzuki Coupling Reaction: Reacting (3-(hydroxymethyl)phenyl)boronic acid and 2-chloro-5-fluoropyrimidine catalyzed with PdCl2(PPh3)2 to yield (3-(5-fluoropyrimidin-2-yl)phenyl)methanol, followed by chlorination using thionyl chloride to produce 2-(3-(chloromethyl)phenyl)-5-fluoropyrimidine.

Reaction with Protected Pyrimidinone: Reacting 2-(3-(chloromethyl)phenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine with intermediate 16 (a pyrimidinone derivative) under alkaline conditions to yield the target compound.

Chemical Reactions Analysis

- Types of Reactions: 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine undergoes various chemical reactions including Oxidation, Reduction and Substitution.

- Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative using Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium. The major product of this reaction is 2-[4-(carboxymethyl)phenyl]-5-fluoropyrimidine.

- Reduction: The nitro group can be reduced to an amine using Hydrogen gas (H2) with a palladium catalyst (Pd/C). The major product of this reaction is 2-[4-(aminomethyl)phenyl]-5-fluoropyrimidine.

- Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols using Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents. The major product of this reaction is 2-[4-(methylthio)phenyl]-5-fluoropyrimidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

- Biology: Investigated for its potential as an antimicrobial and antiviral agent.

- Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.

- Industry: Utilized in the development of new materials with specific electronic and optical properties.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell cycle regulation. Notably, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcription regulation.

Research indicates that the compound exhibits potent inhibitory activity against CDK9 with an IC50 value significantly lower than many existing inhibitors. For instance, in vitro studies have reported IC50 values as low as 3 nM under varying ATP conditions, demonstrating its potential as a selective CDK9 inhibitor.

Table 1: Summary of Biological Assays

| Assay Type | Result |

|---|---|

| CDK9 Inhibition | IC50 = 3 nM |

| Antitumor Activity | T/C ratios < 0.35 |

| DNA Repair Assay | Active |

| Salmonella Assay | Positive response |

化学反应分析

Types of Reactions: 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine undergoes various chemical reactions including:

Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.

Major Products:

Oxidation: 2-[4-(carboxymethyl)phenyl]-5-fluoropyrimidine.

Reduction: 2-[4-(aminomethyl)phenyl]-5-fluoropyrimidine.

Substitution: 2-[4-(methylthio)phenyl]-5-fluoropyrimidine.

科学研究应用

Chemical Properties and Structure

Chemical Formula: C11H10ClFN2

Molecular Weight: 224.66 g/mol

The compound features a pyrimidine ring substituted with a chloromethyl phenyl group and a fluorine atom, which contributes to its unique chemical reactivity and biological activity.

Biochemical Research

2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine has been studied for its role as an enzyme inhibitor. It is particularly noted for its interactions with various biological targets, including:

- Carbonic Anhydrases: This compound has shown potential as an inhibitor of carbonic anhydrases, enzymes crucial for regulating pH and bicarbonate levels in biological systems. Inhibition studies indicate that it can effectively reduce enzyme activity, impacting cellular processes such as proliferation and apoptosis.

- Kinase Inhibition: Recent research has explored its efficacy in inhibiting specific kinases involved in cancer progression. For instance, derivatives of this compound have been evaluated for their ability to inhibit the growth of cancer cell lines, demonstrating promising IC50 values that indicate effective cytotoxicity against tumor cells.

Medicinal Applications

The medicinal properties of this compound are under investigation for several therapeutic areas:

- Anticancer Activity: Studies have highlighted its potential in oncology, particularly against colon and lung cancer. The compound's ability to induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further development as an anticancer agent.

- Antimicrobial Properties: This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It disrupts quorum sensing pathways in bacteria like Pseudomonas aeruginosa, which could lead to new treatments for antibiotic-resistant infections.

- Anti-inflammatory Effects: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Industrial Applications

In the industrial sector, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Data Table: Summary of Applications

| Application Area | Specific Uses | Findings/Notes |

|---|---|---|

| Biochemical Research | Enzyme inhibition (carbonic anhydrases) | Reduces enzyme activity; impacts cellular processes |

| Kinase inhibition | Promising IC50 values against cancer cell lines | |

| Medicinal Applications | Anticancer agents | Induces apoptosis; selective cytotoxicity |

| Antimicrobial agents | Effective against resistant bacterial strains | |

| Anti-inflammatory treatments | Potential for chronic inflammation management | |

| Industrial Applications | Intermediate for pharmaceuticals | Key in synthesizing new drugs and agrochemicals |

Case Study 1: Anticancer Activity Evaluation

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity, with significant inhibition of cell proliferation observed at low concentrations. This selectivity is vital for minimizing side effects in therapeutic applications.

Case Study 2: Antibacterial Mechanism

Research focused on the interaction between this compound and bacterial quorum sensing receptors revealed that it effectively inhibits biofilm formation in Pseudomonas aeruginosa. This mechanism suggests potential therapeutic applications in treating infections that are resistant to conventional antibiotics.

作用机制

The mechanism of action of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

2-(3-(Chloromethyl)phenyl)-5-fluoropyrimidine

- Structure : Chloromethyl group at the meta position of the phenyl ring (vs. para in the target compound).

- Synthesis: Prepared via SOCl₂-mediated chlorination of (3-(5-fluoropyrimidin-2-yl)phenyl)methanol .

- Application : Intermediate in synthesizing tepotinib derivatives with antiproliferative activity .

- Key Difference : The meta substitution may reduce steric hindrance during molecular interactions compared to the para isomer.

5-(Chloromethyl)-2-phenylpyrimidine

Substituent Variants

4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine

- Structure : Methoxymethyl group at position 2 and chlorine at position 4 (vs. chloromethylphenyl in the target compound).

- Similarity Score : 0.94 (structural similarity to fluoropyrimidines) .

- Key Difference : The methoxymethyl group introduces steric bulk and hydrogen-bonding capacity, which may influence solubility and target engagement.

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine

- Structure: Chlorophenyl and trifluoromethylphenoxy substituents.

- Application : Used in materials science and drug discovery for its electron-withdrawing trifluoromethyl group .

- Key Difference: The trifluoromethylphenoxy group enhances lipophilicity and metabolic stability compared to the chloromethylphenyl-fluoropyrimidine scaffold .

Comparative Data Table

Research Findings and Implications

Substituent Position Matters : The para -chloromethylphenyl group in the target compound offers optimal spatial arrangement for interactions with hydrophobic pockets in biological targets, whereas meta isomers may exhibit reduced efficacy .

Halogen Effects : Fluorine at position 5 enhances metabolic stability, while chlorine in the chloromethyl group provides a reactive site for further derivatization .

Electron-Withdrawing Groups: Compounds with trifluoromethyl or chlorophenyl substituents (e.g., 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine) show increased lipophilicity, favoring blood-brain barrier penetration .

生物活性

2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound has a pyrimidine core substituted with a chloromethyl group and a fluorine atom, which are critical for its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell cycle regulation. Notably, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcription regulation.

Inhibition of CDK9

Research indicates that the compound exhibits potent inhibitory activity against CDK9 with an IC50 value significantly lower than many existing inhibitors. For instance, in vitro studies have reported IC50 values as low as 3 nM under varying ATP conditions, demonstrating its potential as a selective CDK9 inhibitor .

Table 1: Summary of Biological Assays

| Assay Type | Result | Reference |

|---|---|---|

| CDK9 Inhibition | IC50 = 3 nM | |

| Antitumor Activity | T/C ratios < 0.35 | |

| DNA Repair Assay | Active | |

| Salmonella/Microsome Assay | Positive response |

Pharmacokinetics and Metabolism

Pharmacokinetic studies suggest that the compound undergoes metabolic conversion similar to other fluoropyrimidines. The metabolism involves key enzymes such as dihydropyrimidine dehydrogenase (DPYD), which is crucial for the activation and subsequent pharmacodynamic actions of the drug. Variations in DPYD expression can influence the toxicity and efficacy of the compound .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal models, doses leading to significant antitumor efficacy were associated with manageable toxicity levels, indicating a favorable therapeutic index .

常见问题

What are the established synthetic routes for 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine, and what are the critical reaction parameters affecting yield?

[Basic]

Answer:

The synthesis involves chlorination of (3-(5-fluoropyrimidin-2-yl)phenyl)methanol using thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:

- Temperature : Optimized at 60–80°C to balance reaction rate and byproduct formation.

- Solvent : Anhydrous dichloromethane (DCM) minimizes side reactions.

- Stoichiometry : 1.5–2.0 equivalents of SOCl₂ ensures complete conversion.

Post-synthesis purification via column chromatography (hexane/ethyl acetate, 7:3) yields >95% purity. Confirm completion via TLC (Rf = 0.45 in ethyl acetate) .

Which spectroscopic methods provide conclusive structural confirmation of this compound?

[Basic]

Answer:

- ¹H NMR (400 MHz, CDCl₃):

- δ 8.85 ppm (pyrimidine H-4, singlet).

- δ 4.65 ppm (CH₂Cl, singlet).

- Aromatic protons at δ 7.45–8.20 ppm (multiplet).

- ¹³C NMR : Chloromethyl carbon at δ 45.2 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 236.6 [M+H]⁺.

Discrepancies in aromatic coupling patterns are resolved using 2D-COSY and NOESY experiments .

How does the chloromethyl group influence reactivity compared to other halogenated pyrimidines in nucleophilic substitutions?

[Advanced]

Answer:

The chloromethyl group exhibits SN² reactivity due to:

- Lower bond dissociation energy (315 kJ/mol vs. 397 kJ/mol for aromatic C-Cl).

- Steric accessibility : Methyl group allows facile nucleophilic attack.

In Suzuki couplings, Pd(PPh₃)₄ catalyzes aryl-aryl bond formation at 90°C (82% yield vs. 68% for 2-chloro-5-fluoropyrimidine analogs). Kinetic studies show a rate constant (k) of 0.042 min⁻¹ in DMF .

What computational strategies predict biological target interactions for this compound?

[Advanced]

Answer:

- DFT Calculations (B3LYP/6-31G*):

- Electrostatic potential surfaces identify nucleophilic sites (Mulliken charge: +0.32 e on CH₂Cl).

- Molecular Docking (AutoDock Vina):

- Grid boxes (30ų) centered on kinase ATP pockets (e.g., EGFR).

- Flexible side-chain sampling improves pose prediction (ΔG = -9.2 kcal/mol).

- MD Simulations (AMBER):

- 50 ns trajectories validate binding stability (RMSD < 2.0 Å) .

How can researchers resolve contradictions in cytotoxicity data between batch syntheses?

[Advanced]

Answer:

Implement Quality by Design (QbD) :

- Impurity Profiling : LC-MS (ESI+) detects chlorohydrin byproducts (>0.5% reduces activity).

- Moisture Control : Molecular sieves maintain H₂O <50 ppm during synthesis.

- Biological Validation :

What are the optimal storage conditions for long-term stability?

[Basic]

Answer:

- Storage : Amber vials under argon at -20°C with silica gel desiccant.

- Stability Studies :

How does substitution on the phenyl ring affect pharmacokinetics compared to 4-(trifluoromethyl) analogs?

[Advanced]

Answer:

| Property | 2-(4-(ClCH₂)Ph)-5-F-pyrimidine | 4-(CF₃)Ph Analog |

|---|---|---|

| LogP | 2.8 | 3.5 |

| Aqueous Solubility | 2.1 mg/mL | 0.8 mg/mL |

| CYP3A4 Inhibition | Moderate (IC₅₀ 18 μM) | Strong (IC₅₀ 6 μM) |

| The chloromethyl derivative exhibits faster hepatic clearance (32 mL/min/kg vs. 18 mL/min/kg) due to reduced metabolic resistance . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。